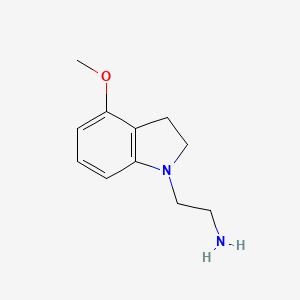

2-(4-Methoxyindolin-1-yl)ethan-1-amine

Description

Properties

IUPAC Name |

2-(4-methoxy-2,3-dihydroindol-1-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-14-11-4-2-3-10-9(11)5-7-13(10)8-6-12/h2-4H,5-8,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVVFUIDVEGBPJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CCN2CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s structural analogs can be categorized based on core aromatic systems and substituent positions:

Table 1: Key Structural Features of Comparable Compounds

Key Observations:

- Substituent Effects :

- Methoxy groups (e.g., 4-OCH₃ in indole/indoline) increase lipophilicity and electron-donating effects, which may enhance interactions with serotonin receptors .

- Halogen substitutions (e.g., 4-Br in indole) improve metabolic stability but may reduce bioavailability due to increased molecular weight .

- Phenethylamine derivatives (e.g., 25C-NBOMe) prioritize substitutions at the 2,5-positions of the phenyl ring for 5-HT₂A receptor agonism, diverging from indoline-based compounds in target specificity .

Key Observations:

- Synthetic Complexity : Indoline derivatives may require specialized catalysts for partial saturation of indole precursors, whereas phenethylamines are synthesized via straightforward reductive amination .

- Stability : Methoxy-substituted compounds (e.g., 2-(4-Methoxy-1H-indol-3-yl)ethan-1-amine) show stability in organic solvents like CH₂Cl₂, critical for purification .

Key Observations:

- Receptor Selectivity : Indoline/indole derivatives with 4-methoxy groups are hypothesized to target serotonin receptors, whereas phenethylamines like 25C-NBOMe exhibit stronger 5-HT₂A specificity .

- Therapeutic Potential: Compounds like Avapritinib demonstrate the ethanamine backbone’s versatility in kinase inhibition, suggesting possible repurposing of 2-(4-Methoxyindolin-1-yl)ethan-1-amine for oncology applications .

Preparation Methods

Reductive Amination

Reductive amination is a highly versatile and widely used method for preparing primary, secondary, and tertiary amines, including substituted indoline derivatives. The process involves two main steps:

Step 1: Formation of an Imine or Enamine Intermediate

A carbonyl compound (aldehyde or ketone) reacts with ammonia, a primary amine, or a secondary amine to form an imine or enamine intermediate. For 2-(4-Methoxyindolin-1-yl)ethan-1-amine, this could involve the reaction of a 4-methoxyindoline-containing aldehyde with ammonia or ethylenediamine derivatives.Step 2: Reduction of the Imine to the Amine

The imine intermediate is reduced to the corresponding amine using hydride reducing agents such as sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), or catalytic hydrogenation (H2 with Ni, Pt, or Pd catalysts).

Mechanistic Insight:

The nucleophilic addition of the amine to the carbonyl group forms a hemiaminal intermediate, which dehydrates to the imine. The imine is then reduced to the amine, effectively installing the ethanamine side chain onto the indoline ring nitrogen.

- High chemoselectivity and versatility

- Mild reaction conditions

- Applicable to primary, secondary, and tertiary amines

- Requires careful control of pH and reaction conditions to favor imine formation

- Choice of reducing agent affects selectivity and yield

Nucleophilic Substitution on Alkyl Halides

Another common approach involves the nucleophilic substitution reaction of a 1º or 2º alkyl halide with an amine nucleophile. For example, 2-(4-Methoxyindolin-1-yl)ethan-1-amine can be synthesized by reacting 4-methoxyindoline with a haloethylamine derivative or vice versa.

Phthalimide Method:

The phthalimide anion acts as a nucleophile to displace the halide, forming a phthalimide-protected amine intermediate, which is then hydrolyzed to release the primary amine. This method is suitable for preparing primary amines but less so for secondary amines.Sulfonamide Method:

Sulfonamide derivatives can be used similarly, with reductive cleavage releasing the amine. This method is applicable to both primary and secondary amines.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations | Applicability to 2-(4-Methoxyindolin-1-yl)ethan-1-amine |

|---|---|---|---|---|

| Reductive Amination | Aldehyde/ketone + NH3 or amine + NaBH3CN/H2 | Mild, versatile, high yield | Requires carbonyl precursor, pH control | Highly suitable |

| Nucleophilic Substitution | Alkyl halide + amine or phthalimide/sulfonamide | Straightforward, good for primary amines | Multi-step if protection/deprotection needed | Suitable, especially for primary amine synthesis |

| Chiral Auxiliary Alkylation | Acid chloride + chiral oxazolidinone + LiHMDS | High stereocontrol, enantiopure products | Complex, low temperature, hazardous bases | Potentially adaptable for chiral variants |

Research Findings and Notes

Reductive amination is the most commonly reported and practical method for synthesizing amines structurally related to 2-(4-Methoxyindolin-1-yl)ethan-1-amine, offering operational simplicity and good yields.

The use of sodium cyanoborohydride (NaBH3CN) is favored for its selectivity in reducing imines without affecting other functional groups.

The phthalimide method is limited to primary amines and involves additional hydrolysis steps but can be useful when direct amination is challenging.

Chiral auxiliary-based methods, while more complex, provide routes to enantiomerically pure amines, which may be relevant for pharmaceutical applications of methoxyindoline derivatives.

Avoidance of hazardous reagents like n-BuLi and LiHMDS is desirable for scale-up and safety; hence, reductive amination offers safer alternatives.

Q & A

Q. What are the common synthetic routes for preparing 2-(4-Methoxyindolin-1-yl)ethan-1-amine, and what reagents/conditions are critical for optimizing yield?

Methodological Answer: The compound can be synthesized via reductive amination , a widely used method for secondary amines. A typical approach involves reacting 4-methoxyindoline-1-carbaldehyde with ethylenediamine derivatives under reducing conditions. Key reagents include:

- Reducing agents : Sodium cyanoborohydride (NaBH3CN) or hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst .

- Solvents : Methanol or ethanol for homogeneous reaction conditions.

- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradients) or recrystallization to achieve >95% purity .

Q. What analytical techniques are recommended for characterizing 2-(4-Methoxyindolin-1-yl)ethan-1-amine, and how are data contradictions resolved?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm the methoxy group (δ ~3.7 ppm for OCH3) and indoline backbone protons .

- High-Performance Liquid Chromatography (HPLC) : To assess purity, using C18 columns with acetonitrile/water mobile phases .

- Mass Spectrometry (MS) : ESI-MS for molecular ion ([M+H]+) verification.

- Contradiction Resolution : Cross-validate data using multiple techniques (e.g., IR for functional groups) and compare with literature spectra of structurally similar indoline derivatives .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy group position) impact the compound’s receptor binding affinity or selectivity in neurological studies?

Methodological Answer:

- Comparative Studies : Replace the 4-methoxy group with halogens (e.g., fluorine) or alkyl groups to assess steric/electronic effects.

- Biological Assays : Use radioligand binding assays (e.g., 5-HT2A receptor) to quantify affinity changes. For example, indoleamine analogs with 5,7-dichloro substitutions show enhanced 5-HT2A agonism .

- Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict interactions with receptor active sites .

Q. What strategies mitigate side reactions (e.g., over-reduction or dimerization) during large-scale synthesis?

Methodological Answer:

- Catalyst Optimization : Use Pd/C with controlled H2 pressure to avoid over-reduction of the indoline ring .

- Temperature Control : Maintain reaction temperatures below 50°C to prevent thermal degradation.

- Additives : Include scavengers like molecular sieves to absorb byproducts (e.g., water in reductive amination) .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products are observed?

Methodological Answer:

- Stability Studies : Accelerated degradation tests (40°C/75% RH for 6 months) with HPLC monitoring.

- Degradation Pathways : Oxidation of the indoline ring to indole derivatives under aerobic conditions; hydrolysis of the methoxy group in acidic/basic media .

- Mitigation : Store under inert atmosphere (argon) at -20°C in amber vials to prevent photodegradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.